2-Amino-N-methylthiazole-5-carboxamide

Description

BenchChem offers high-quality 2-Amino-N-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-methyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3OS/c1-7-4(9)3-2-8-5(6)10-3/h2H,1H3,(H2,6,8)(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJNNFMHMUUBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=C(S1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177494-20-0 |

Source

|

| Record name | 2-amino-N-methyl-1,3-thiazole-5-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-N-methylthiazole-5-carboxamide chemical properties

CAS: 1177494-20-0 | Formula: C₅H₇N₃OS | MW: 157.19 g/mol [1][2][3]

Executive Summary

2-Amino-N-methylthiazole-5-carboxamide is a critical heterocyclic building block belonging to the 2-aminothiazole class, a "privileged scaffold" in medicinal chemistry.[3] It serves as a simplified structural analog of the kinase inhibitor Dasatinib (Sprycel®), retaining the core hydrogen-bonding pharmacophore required for ATP-competitive inhibition.

Beyond its historical use in tyrosine kinase inhibition (TKI), this moiety has gained renewed utility in Targeted Protein Degradation (TPD) as a ligand for E3 ligase recruitment and in Fragment-Based Drug Discovery (FBDD) due to its high ligand efficiency and defined vector geometry.[3]

Physicochemical Profile

The molecule exhibits a "push-pull" electronic system where the electron-donating 2-amino group interacts with the electron-withdrawing 5-carboxamide via the thiazole

| Property | Value / Description | Context |

| Molecular Weight | 157.19 g/mol | Fragment-like (Rule of 3 compliant) |

| CAS Number | 1177494-20-0 | Unique Identifier |

| Appearance | Off-white to pale yellow solid | Typical of aminothiazoles |

| LogP (Calc) | ~0.36 | Highly hydrophilic; good aqueous solubility potential |

| TPSA | ~93 Ų | High polarity relative to size; drives H-bonding |

| pKa (Ring N) | ~3.0 - 3.5 (Estimated) | Lower than unsubstituted thiazole (pKa ~2.[3][4]5) due to 2-NH₂, but tempered by 5-EWG.[3] |

| H-Bond Donors | 3 (Exocyclic NH₂, Amide NH) | Critical for Hinge Binding |

| H-Bond Acceptors | 4 (Ring N, Carbonyl O, Ring S, Amide N) | Versatile interaction profile |

Structural Analysis & Tautomerism

Understanding the tautomeric equilibrium is vital for docking studies and synthetic planning.[3] While the amino-thiazole form is predominant in solution and solid state due to aromatic stabilization, the imino-thiazoline tautomer contributes to reactivity patterns, particularly during alkylation reactions.[4]

Electronic "Push-Pull" System

The 5-carboxamide group acts as an electron-withdrawing group (EWG), reducing the electron density of the thiazole ring.[4]

-

Effect 1: Increases the acidity of the amide proton.[3]

-

Effect 2: Deactivates the C4 position toward electrophilic aromatic substitution.[3]

-

Effect 3: Stabilizes the amino tautomer over the imino form via conjugation.[3]

Figure 1: Tautomeric equilibrium and resonance stabilization of the 2-aminothiazole core.

Synthetic Methodologies

Two primary routes exist for synthesizing 2-amino-N-methylthiazole-5-carboxamide. The Ester Aminolysis route is preferred for laboratory scale due to the commercial availability of the precursor.[3]

Route A: Aminolysis of Ethyl 2-aminothiazole-5-carboxylate (Recommended)

This method utilizes the readily available ethyl ester.[3] The reaction is driven by the nucleophilicity of methylamine.[3]

-

Precursor: Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8).[3]

-

Reagent: Methylamine (33% in EtOH or 2M in THF).

-

Conditions: Sealed tube, 60–80°C, 4–12 hours.

Protocol:

-

Charge a pressure vessel with ethyl 2-aminothiazole-5-carboxylate (1.0 eq).

-

Add Methylamine (10-20 eq) as a solution in Ethanol or THF.

-

Seal and heat to 70°C. Monitor by TLC (EtOAc/MeOH) or LCMS.

-

Upon completion, cool to 0°C. The product often precipitates.

-

Filter and wash with cold ethanol.[3] Recrystallize from MeOH if necessary.

Route B: Hantzsch Thiazole Synthesis (Cyclization)

This route constructs the ring from acyclic precursors, useful if the ester is unavailable or if isotopic labeling is required.[3]

Figure 2: Comparative synthetic pathways.[3] Route A is operationally simpler for standard derivatives.

Reactivity & Stability

Nucleophilicity (Amine vs. Amide)

The molecule possesses three nitrogen atoms with distinct reactivities:

-

2-Amino Nitrogen (Exocyclic): The most nucleophilic site.[3][4] It readily undergoes acylation (e.g., with acid chlorides) or reductive amination.[3] In kinase inhibitor synthesis (e.g., Dasatinib), this nitrogen reacts with a chloropyrimidine.[3]

-

Ring Nitrogen (Endocyclic): Weakly basic (pKa ~3).[3] Acts as a hydrogen bond acceptor.[3] Alkylation here is possible but usually requires strong bases and leads to N-alkylated imino products.[3]

-

Amide Nitrogen: Non-nucleophilic under standard conditions due to resonance with the carbonyl.[3][4]

Stability

-

Hydrolysis: The 5-carboxamide bond is stable under neutral and mild acidic conditions but will hydrolyze to the carboxylic acid (2-aminothiazole-5-carboxylic acid) under refluxing 6N HCl or NaOH.[3][4]

-

Oxidation: The thiazole sulfur is susceptible to oxidation to N-oxides or sulfoxides if treated with strong oxidants like m-CPBA, though the electron-deficient nature of the ring (due to the 5-carboxamide) makes it more resistant than simple thiazoles.[4]

Medicinal Chemistry Applications

Kinase Hinge Binding

The 2-aminothiazole-5-carboxamide motif is a classic "Hinge Binder."[3]

-

Donor-Acceptor Motif: The Ring Nitrogen (Acceptor) and the 2-Amino group (Donor) form a bidentate H-bond interaction with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Met318 in c-Src/Abl).

-

Gatekeeper Interaction: The 5-carboxamide substituent vectors towards the "gatekeeper" residue, allowing for selectivity tuning based on the size of the N-substituent (Methyl in this case).

Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule is highly attractive:

-

Low MW (<160): Leaves ample room for growing the molecule.[3]

-

Rigid Geometry: The thiazole ring holds the vectors in a defined plane.[3]

-

Synthetic Handle: The 2-amino group is a "univeral handle" for coupling to diverse libraries.[3]

Safety & Handling (GHS)[3]

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). Store at 2-8°C for long-term stability to prevent slow oxidation or discoloration.

References

-

Dasatinib Structure & Discovery: Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[3] J. Med. Chem.2004 , 47(27), 6658–6661.[4] Link

-

Synthesis of 2-Aminothiazole-5-carboxamides: Chen, S., et al. "A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib." Arkivoc2010 , 2010(6), 32-38.[3][7] Link

-

Physicochemical Properties (PubChem): "2-Amino-N-methylthiazole-5-carboxamide (Compound)."[3][5] PubChem, National Library of Medicine.[3] Accessed Jan 2026.[3] Link[3]

-

Thiazole Reactivity: Grimmett, M. R.[3] "Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications." Comprehensive Heterocyclic Chemistry, Pergamon, 1984.[3] (General reference for thiazole chemistry).

-

Solid Phase Synthesis: Lee, T., et al. "Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase."[3][8] Molecules2019 , 24(9), 1836.[3][4] Link

Sources

- 1. 2-Amino-N-methylthiazole-5-carboxamide | 1177494-20-0 [sigmaaldrich.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Amino-1,3-thiazole-5-carboxamide | C4H5N3OS | CID 16227213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-methylthiazole | 7305-71-7 | TCI AMERICA [tcichemicals.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-N-methylthiazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-N-methylthiazole-5-carboxamide (CAS Number: 1177494-20-0), a heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and its emerging role as a key structural motif in the development of novel therapeutics, particularly in the realm of targeted protein degradation.

Core Compound Identity and Physicochemical Properties

2-Amino-N-methylthiazole-5-carboxamide is a substituted aminothiazole derivative. The 2-aminothiazole core is a privileged scaffold in drug discovery, appearing in numerous approved drugs and clinical candidates.[1][2] This particular derivative is functionalized with an N-methylcarboxamide group at the 5-position, providing a valuable handle for further chemical elaboration.

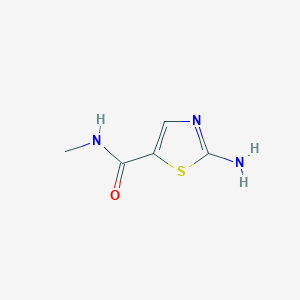

Chemical Structure:

Caption: Chemical structure of 2-Amino-N-methylthiazole-5-carboxamide.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1177494-20-0 | [3] |

| Molecular Formula | C₅H₇N₃OS | [3] |

| Molecular Weight | 157.19 g/mol | [3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [4] |

| InChI Key | HFTJNNFMHMUUBI-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing Considerations

Proposed Retrosynthetic Analysis:

A logical retrosynthetic pathway begins by disconnecting the thiazole ring, identifying key starting materials.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Amino-N-methylthiazole-5-carboxamide | 1177494-20-0 [sigmaaldrich.com]

- 5. derpharmachemica.com [derpharmachemica.com]

The Core Mechanisms of 2-Aminothiazole Compounds in Oncology: A Technical Guide for Drug Discovery Professionals

The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity.[1][2][3][4] This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 2-aminothiazole derivatives to exert their cytotoxic and cytostatic effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Introduction: The Versatility of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms.[3] Its unique structural and electronic properties allow for diverse chemical modifications, enabling the development of derivatives with high affinity and selectivity for various biological targets.[3][4] The clinical success of drugs like the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib , both of which feature a 2-aminothiazole core, underscores the therapeutic potential of this scaffold in oncology.[1][2]

This guide will dissect the primary mechanisms through which 2-aminothiazole compounds combat cancer, including their roles as kinase inhibitors, inducers of apoptosis, and modulators of the cell cycle. We will also explore other emerging mechanisms of action and provide detailed experimental protocols for investigating these effects.

Kinase Inhibition: A Primary Anticancer Strategy

A predominant mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[5] The 2-aminothiazole moiety often serves as a pharmacophore that can effectively interact with the ATP-binding pocket of various kinases.[6]

Multi-Kinase Inhibition

Many 2-aminothiazole compounds exhibit a polypharmacological profile, inhibiting multiple kinases simultaneously. This can be advantageous in cancer therapy by targeting redundant signaling pathways and potentially overcoming drug resistance.

-

Src Family Kinases (SFKs) and Abl Kinase: Dasatinib is a potent inhibitor of multiple tyrosine kinases, including the Src family kinases and Bcr-Abl.[1][5] Its 2-aminothiazole core is crucial for its inhibitory activity.

-

VEGFR, EGFR, and other Tyrosine Kinases: Novel 2-aminothiazole derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Anaplastic Lymphoma Kinase (ALK), and c-Met, all of which are key drivers of tumor growth, angiogenesis, and metastasis.[1][5][7]

Serine/Threonine Kinase Inhibition

Beyond tyrosine kinases, 2-aminothiazole derivatives have been shown to target serine/threonine kinases involved in cell proliferation and survival.

-

PI3K/Akt/mTOR Pathway: Alpelisib is a specific inhibitor of the p110α subunit of phosphatidylinositol 3-kinase (PI3K).[1] Other derivatives have shown inhibitory activity against PI3K and the downstream mammalian target of rapamycin (mTOR).[1][5]

-

Aurora Kinases: These kinases are essential for mitotic progression, and their overexpression is common in various cancers. 2-aminothiazole derivatives have been investigated as inhibitors of Aurora kinases A and B.[8][9]

-

Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. SNS-032 is a potent and selective inhibitor of CDKs that incorporates the 2-aminothiazole scaffold.[1]

-

Protein Kinase CK2: Allosteric inhibitors of CK2 based on a 2-aminothiazole scaffold have been developed, offering a novel approach to target this ubiquitously expressed pro-oncogenic kinase.[10]

Signaling Pathway of Kinase Inhibition by 2-Aminothiazole Derivatives

Caption: Simplified signaling pathways targeted by 2-aminothiazole kinase inhibitors.

Induction of Apoptosis: Triggering Programmed Cell Death

A hallmark of cancer is the evasion of apoptosis. 2-Aminothiazole derivatives have been extensively shown to re-sensitize cancer cells to programmed cell death through various mechanisms.[11][12]

Modulation of the Bcl-2 Protein Family

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for mitochondrial integrity. Several 2-aminothiazole compounds have been shown to:

-

Downregulate Bcl-2: This relieves the inhibition of pro-apoptotic proteins.[12]

-

Upregulate Bax: This promotes the formation of pores in the mitochondrial outer membrane.[11]

This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, a key initiating event in the intrinsic apoptotic pathway.[11]

Caspase Activation and PARP Cleavage

The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3 and -7).[11] These executioner caspases cleave a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical features of apoptosis.[11][12]

ROS-Mediated Apoptosis

Some 2-aminothiazole derivatives can induce the generation of reactive oxygen species (ROS) in cancer cells.[1][13] Elevated ROS levels can lead to mitochondrial dysfunction and trigger the mitochondrial-mediated apoptotic pathway.[1]

Signaling Pathway of Apoptosis Induction

Caption: Intrinsic apoptosis pathway induced by 2-aminothiazole derivatives.

Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing cell death, 2-aminothiazole compounds can also inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.[11] This prevents cancer cells from replicating their DNA and dividing.

G2/M Phase Arrest

Many 2-aminothiazole derivatives have been reported to induce cell cycle arrest at the G2/M transition.[1][11] This is often achieved through:

-

Tubulin Polymerization Inhibition: Some compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest.[1][3][5]

-

Modulation of G2/M Checkpoint Proteins: Certain derivatives have been shown to affect the levels of key regulatory proteins like cyclin B1 and cdc2 (CDK1), which are essential for entry into mitosis.[1]

-

Inhibition of KPNB1: Inhibition of importin β1 (KPNB1) by a 2-aminothiazole derivative has been shown to cause G2/M arrest and the formation of monopolar spindles.[14]

G0/G1 Phase Arrest

Arrest in the G0/G1 phase prevents cells from entering the DNA synthesis (S) phase. Some 2-aminothiazole derivatives have been shown to induce G0/G1 arrest in leukemia cells.[11] This can be a consequence of inhibiting signaling pathways that promote G1 progression, such as those involving CDKs.

Experimental Workflow for Cell Cycle Analysis

Caption: A typical workflow for analyzing cell cycle distribution.

Other Notable Mechanisms of Action

The versatility of the 2-aminothiazole scaffold has led to the discovery of derivatives with other anticancer mechanisms:

-

Topoisomerase II Inhibition: Some compounds have been identified as inhibitors of topoisomerase II, an enzyme that plays a crucial role in DNA replication and chromosome segregation.[1]

-

Histone Deacetylase (HDAC) Inhibition: 2-Aminothiazole derivatives have been explored as inhibitors of HDACs, which are involved in the epigenetic regulation of gene expression.[3][5]

-

Wnt Signaling Pathway Inhibition: The Traf2- and Nck-interacting kinase (TNIK), a regulator of the Wnt signaling pathway, has been identified as a target for some 2-aminothiazole compounds.[1]

Summary of Anticancer Activities

The following table summarizes the diverse mechanisms of action and targets of various 2-aminothiazole derivatives.

| Compound Class/Example | Primary Mechanism(s) | Key Molecular Target(s) | Cancer Cell Lines/Models | Reference(s) |

| Dasatinib | Multi-kinase Inhibition | Bcr-Abl, Src family kinases | Leukemia, various solid tumors | [1][11] |

| Alpelisib | PI3K Inhibition | PI3Kα | Breast cancer | [1] |

| SNS-032 | CDK Inhibition, Cell Cycle Arrest | CDK2, CDK7, CDK9 | Various cancer cell lines | [1] |

| KY-05009 | Wnt Pathway Inhibition | TNIK | Lung adenocarcinoma (A549) | [1] |

| Combretastatin A-4 Analogs | Tubulin Polymerization Inhibition | Tubulin (colchicine site) | Multidrug-resistant cancer cell lines | [1] |

| Amide-functionalized derivatives | Apoptosis Induction, Cell Cycle Arrest | Bcl-2, Bax, Caspases | Breast (MCF-7), Lung (A549) | [11] |

| 2-amino-5-benzylthiazoles | Apoptosis Induction, DNA Damage | Bcl-2, Caspase-3, PARP1 | Human leukemia cells | [12] |

Experimental Protocols

Western Blotting for Apoptosis Marker Analysis

-

Cell Lysis: Treat cancer cells with the 2-aminothiazole compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

In Vitro Kinase Inhibition Assay

-

Assay Setup: In a microplate, combine the recombinant kinase, the 2-aminothiazole compound at various concentrations, a suitable kinase substrate, and ATP.

-

Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

-

IC50 Determination: Plot the percentage of kinase inhibition against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) value.

Conclusion and Future Directions

The 2-aminothiazole scaffold is a remarkably versatile platform for the design of novel anticancer agents. Its derivatives have demonstrated the ability to modulate a wide array of cellular processes, from inhibiting key signaling kinases to inducing programmed cell death and halting cell cycle progression. The continued exploration of this chemical space, guided by a deep understanding of its mechanisms of action, holds significant promise for the development of more effective and selective cancer therapies. Future research should focus on optimizing the selectivity of these compounds to minimize off-target effects and on developing derivatives that can overcome known mechanisms of drug resistance.

References

-

Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]

-

PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal, 91(2), 66-75. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

PubMed. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. [Link]

-

Taylor & Francis Online. (2022). Synthesis and anticancer properties of 2-aminothiazole derivatives. [Link]

-

ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

-

ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

-

ResearchGate. (2017). Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis. [Link]

-

PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template... [Link]

-

National Center for Biotechnology Information. (2021). 2-aminobenzothiazoles in anticancer drug design and discovery. [Link]

-

National Center for Biotechnology Information. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]

-

ResearchGate. (2024). Chemical structures of diverse reported aminothiazole kinase inhibitors. [Link]

-

ResearchGate. (2018). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives. [Link]

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The 2-Aminothiazole-5-Carboxamide Scaffold: A Privileged Building Block for Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address previously "undruggable" targets. At the heart of this technology are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of these degraders hinges on the selection of optimal building blocks. This guide provides an in-depth technical overview of the 2-amino-N-methylthiazole-5-carboxamide core, a versatile and privileged scaffold for the development of potent and selective protein degraders. While this specific entity is a foundational building block, we will explore its broader class—2-aminothiazole derivatives—which have been successfully incorporated as "warheads" for targeting kinases in PROTAC design. This guide will delve into the mechanistic rationale, synthesis, and application of this scaffold, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery efforts.

Introduction: The 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole motif is a well-established "privileged structure" in drug discovery, recognized for its ability to interact with a wide range of biological targets.[1] This heterocyclic scaffold is a key component in numerous approved drugs and clinical candidates, valued for its synthetic tractability and favorable physicochemical properties.[2] In the context of targeted protein degradation, the 2-aminothiazole core, particularly in its 5-carboxamide derivatized form, serves as an excellent anchor for constructing the protein-of-interest (POI) binding moiety, often referred to as the "warhead".[3] Its utility is especially prominent in the design of kinase-targeting degraders, where it can be tailored to achieve high affinity and selectivity.[4][5]

The core structure of 2-amino-N-methylthiazole-5-carboxamide provides several strategic advantages:

-

Versatile Chemistry: The 2-amino group and the 5-carboxamide position offer orthogonal handles for chemical modification. The 2-amino group is often acylated or further substituted to enhance binding affinity and selectivity for the target protein, while the N-methylamide can be a starting point for linker attachment.

-

Hydrogen Bonding Capabilities: The thiazole ring nitrogen, the amino group, and the carboxamide functionality can all participate in hydrogen bond interactions within a protein's binding pocket, contributing to potent target engagement.

-

Structural Rigidity: The thiazole ring provides a degree of rigidity to the warhead, which can be advantageous for pre-organizing the molecule for optimal binding and reducing the entropic penalty upon target engagement.

Mechanistic Rationale: From Inhibition to Degradation

The transition from a simple inhibitor to a protein degrader is a powerful strategy to overcome challenges such as drug resistance and the need for sustained target occupancy. A PROTAC molecule based on the 2-aminothiazole-5-carboxamide scaffold operates through a catalytic mechanism, inducing the ubiquitination and subsequent proteasomal degradation of the target protein.

The general mechanism of action for a PROTAC is a cyclical process:

-

Ternary Complex Formation: The PROTAC, consisting of the 2-aminothiazole-based warhead, a flexible linker, and an E3 ligase-recruiting ligand, simultaneously binds to the POI and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This brings the POI into close proximity with the E3 ligase.[6]

-

Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to surface-exposed lysine residues on the POI.

-

Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome.

-

Recycling: The PROTAC is then released and can initiate another cycle of degradation, highlighting its catalytic nature.

Synthesis and Chemical Development

The synthesis of a PROTAC based on the 2-amino-N-methylthiazole-5-carboxamide core involves a multi-step process: the synthesis of the core building block, its elaboration into a potent warhead, the preparation of a suitable linker, and the final conjugation with an E3 ligase ligand.

Synthesis of the Core Building Block: 2-Amino-N-methylthiazole-5-carboxamide

A common and efficient method for the synthesis of 2-aminothiazole-5-carboxamides is through a Hantzsch-type thiazole synthesis.[7][8] A plausible and adaptable protocol is outlined below.

Experimental Protocol: Synthesis of 2-Amino-N-methylthiazole-5-carboxamide

-

Step 1: Synthesis of 2-Chloro-N-methyl-3-oxobutanamide.

-

To a solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol at 0 °C, add aqueous methylamine (40% w/v, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-chloro-N-methyl-3-oxobutanamide.

-

-

Step 2: Cyclization to form 2-Amino-N-methyl-4-methylthiazole-5-carboxamide.

-

Dissolve 2-chloro-N-methyl-3-oxobutanamide (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Heat the mixture to reflux (approximately 78 °C) for 4-6 hours.

-

Monitor the reaction for the formation of the product.

-

After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product as a hydrochloride salt.

-

Filter the solid and wash with cold ethanol.

-

The free base can be obtained by neutralization with a suitable base (e.g., sodium bicarbonate solution) followed by extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

-

PROTAC Assembly: A Case Study of a CDK9 Degrader

While a specific PROTAC using 2-amino-N-methylthiazole-5-carboxamide is not extensively documented in peer-reviewed literature, we can use the well-characterized N-acyl-2-aminothiazole-based CDK9 degrader, THAL-SNS-032, as a representative example to illustrate the subsequent steps.[4] Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a validated target in various cancers.[9]

PROTAC Assembly Workflow:

-

Warhead Modification: The 2-amino group of the thiazole core is acylated to produce a potent CDK9 binding moiety.

-

Linker Synthesis: A polyethylene glycol (PEG) or alkyl chain linker with terminal functional groups (e.g., an azide and a carboxylic acid) is synthesized.

-

E3 Ligase Ligand Preparation: A derivative of an immunomodulatory drug (IMiD) like pomalidomide, functionalized with a complementary group (e.g., an alkyne), is prepared to recruit the CRBN E3 ligase.

-

Conjugation: The warhead is first attached to the linker via an amide bond. The resulting warhead-linker intermediate is then conjugated to the E3 ligase ligand using a "click" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) or another suitable coupling chemistry.[6]

Biological Evaluation and Characterization

A rigorous and systematic evaluation is crucial to validate the efficacy and mechanism of a novel protein degrader.

In Vitro Degradation Assays

The primary assessment of a PROTAC's activity is its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blotting for Protein Degradation

-

Cell Culture: Plate a relevant cancer cell line (e.g., a pancreatic cancer cell line for a CDK9 degrader) in 6-well plates and allow them to adhere overnight.[1]

-

Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole-based PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the POI (e.g., anti-CDK9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.

-

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum percentage of degradation).

Table 1: Representative Degradation Data for a 2-Aminothiazole-Based CDK9 Degrader

| PROTAC Concentration (nM) | % CDK9 Remaining (Normalized to Vehicle) |

| 0 (Vehicle) | 100% |

| 10 | 85% |

| 50 | 60% |

| 150 | 50% (DC₅₀) |

| 500 | 20% |

| 1000 | 15% (Approaching Dₘₐₓ) |

| 5000 | 25% (Hook Effect) |

Note: The "Hook Effect" is a phenomenon observed with some PROTACs where efficacy decreases at very high concentrations due to the formation of binary complexes (PROTAC-POI or PROTAC-E3) that are unproductive for ternary complex formation.

Biophysical Assays for Ternary Complex Formation

Understanding the formation and stability of the POI-PROTAC-E3 ligase ternary complex is critical for rational degrader design. Several biophysical techniques can be employed for this purpose.[10]

-

Surface Plasmon Resonance (SPR): Can be used to measure the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase individually, as well as to demonstrate the formation of the ternary complex.

-

Isothermal Titration Calorimetry (ITC): Provides thermodynamic information about the binding events, including enthalpy and entropy changes, and can be used to determine the cooperativity of ternary complex formation.

-

Fluorescence Resonance Energy Transfer (FRET): A FRET-based assay can be designed where the POI and E3 ligase are labeled with a donor and acceptor fluorophore, respectively. The formation of the ternary complex brings the fluorophores into proximity, resulting in a FRET signal.[10]

Mechanistic Validation and Structural Insights

Confirming the mechanism of action and gaining structural insights into the ternary complex are advanced steps that provide invaluable information for optimizing the degrader.

-

E3 Ligase Dependency: To confirm that the degradation is mediated by the intended E3 ligase, experiments can be performed in cells where the ligase is knocked down or in the presence of a competitive inhibitor of the E3 ligase ligand. For example, for a CRBN-recruiting PROTAC, pre-treatment with a high concentration of pomalidomide should rescue the degradation of the POI.

-

Proteasome Dependency: Treatment with a proteasome inhibitor (e.g., MG132) should block the degradation of the POI, leading to the accumulation of the poly-ubiquitinated protein.

-

Structural Biology: Obtaining a high-resolution crystal structure of the ternary complex provides the ultimate insight into the protein-protein and protein-ligand interactions.[11] However, crystallizing these complexes can be challenging due to their transient and potentially flexible nature.[11] Hydrogen-deuterium exchange mass spectrometry (HDX-MS) coupled with computational modeling is an alternative approach to map the interaction surfaces in solution.[12][13]

Conclusion and Future Perspectives

The 2-amino-N-methylthiazole-5-carboxamide core and its derivatives represent a highly valuable class of building blocks for the development of targeted protein degraders. Their proven utility as kinase-binding warheads, combined with their synthetic accessibility, makes them an attractive starting point for novel PROTAC design. The future of this field will likely involve the expansion of the target space beyond kinases, the development of novel E3 ligase recruiters, and the application of advanced computational and structural biology techniques to rationally design degraders with improved potency, selectivity, and drug-like properties. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the potential of the 2-aminothiazole scaffold in the exciting and rapidly evolving landscape of targeted protein degradation.

References

-

Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. (n.d.). PMC. [Link]

-

Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments. (2023). PubMed Central. [Link]

-

Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. [Link]

- Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor. (n.d.).

-

Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders. (2024). PubMed. [Link]

-

Identification of potential 2-aminothiazole pharmaceuticals. (n.d.). Issuu. [Link]

-

CDK9 inhibitors in cancer research. (n.d.). PMC. [Link]

-

Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design. (2021). PubMed. [Link]

-

Protein-Targeted Degradation Agents Based on Natural Products. (n.d.). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). NIH. [Link]

-

Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (n.d.). ResearchGate. [Link]

-

The BTK-degrader-cIAP1 ternary complex crystal structure. The red box... (n.d.). ResearchGate. [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]

-

Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. (n.d.). PubMed. [Link]

-

Atomic-Resolution Prediction of Degrader-mediated Ternary Complex Structures by Combining Molecular Simulations with Hydrogen Deuterium Exchange. (2021). bioRxiv. [Link]

-

Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. (n.d.). PubMed. [Link]

-

Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]

-

Session 5: Protein Degraders. (2025). ResearchGate. [Link]

-

Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (n.d.). PubMed. [Link]

-

Crystallization of VHL-based PROTAC-induced ternary complexes. (n.d.). PubMed. [Link]

-

PROTACs and Targeted Protein Degradation - Part 1 - 2020 Archive. (n.d.). Discovery On Target. [Link]

-

Structures of PROTACs in co‐crystal structures of ternary complex. (n.d.). ResearchGate. [Link]

-

Development of biophysical assays for studies of PROTACs. (2022). Diva-Portal.org. [Link]

Sources

- 1. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting CDK9 with selective inhibitors or degraders in tumor therapy: an overview of recent developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting CDK9 in Cancer: An Integrated Approach of Combining In Silico Screening with Experimental Validation for Novel Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural Characterization of Degrader-Induced Ternary Complexes Using Hydrogen-Deuterium Exchange Mass Spectrometry and Computational Modeling: Implications for Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Atomic-Resolution Prediction of Degrader-mediated Ternary Complex Structures by Combining Molecular Simulations with Hydrogen Deuterium Exchange | bioRxiv [biorxiv.org]

The 2-Aminothiazole Core in Kinase Inhibition: Structural Mastery & Synthetic Protocols

[1][2]

Executive Summary

The 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor class. Its ubiquity stems from its ability to faithfully mimic the adenine ring of ATP, establishing critical hydrogen bonds within the kinase hinge region. However, this scaffold is not merely a passive linker; it is a tunable vector for potency and a potential site of metabolic liability. This guide dissects the structural causality of the 2-aminothiazole core, provides validated synthetic protocols, and outlines strategies to mitigate its inherent toxicological risks.

Part 1: Structural Basis of Efficacy (The "Why")

The ATP-Mimetic Pharmacophore

The primary utility of the 2-aminothiazole core lies in its donor-acceptor motif, which complements the hydrogen-bonding requirements of the kinase hinge region (the segment connecting the N- and C-terminal lobes).

-

The Acceptor (N3): The thiazole ring nitrogen (N3) possesses a lone pair that acts as a hydrogen bond acceptor, typically interacting with a backbone amide nitrogen (e.g., Met341 in Src, Leu83 in CDK2).

-

The Donor (C2-NH): The exocyclic amine at the C2 position serves as a hydrogen bond donor, engaging a backbone carbonyl oxygen (e.g., Glu339 in Src).

This dual interaction anchors the inhibitor, orienting substituents at the C4 and C5 positions toward the gatekeeper residue or the solvent-exposed front, respectively.

Visualization: The Hinge Binding Logic

The following diagram illustrates the pharmacophoric interactions of the 2-aminothiazole core within the ATP-binding pocket.

Figure 1: Canonical binding mode of 2-aminothiazole showing the donor-acceptor motif essential for hinge recognition.

Part 2: Case Studies in Drug Discovery

The 2-aminothiazole core is not theoretical; it anchors multiple FDA-approved therapeutics.

Dasatinib (Sprycel)[3][4]

-

Target: BCR-Abl, Src Family Kinases (SFKs).[1]

-

Mechanism: Dasatinib is a Type I inhibitor binding to the active conformation. The 2-aminothiazole moiety is critical for potency. The C5-carboxamide extends into the solvent front, while the C4 substitution patterns dictate selectivity against the gatekeeper residue (Thr315 in Abl).

-

Structural Insight: The thiazole nitrogen forms a critical H-bond with Met341 (Src numbering), validating the pharmacophore model described above [1].

Dabrafenib (Tafinlar)

-

Target: BRAF V600E.

-

Mechanism: While structurally distinct from Dasatinib, Dabrafenib utilizes a related 2-aminothiazole-derived scaffold (specifically a fused system or substituted thiazole depending on the fragment analysis) to stabilize the inactive conformation of the kinase.

-

Structural Insight: It demonstrates the scaffold's versatility in Type 1.5/Type II inhibition modes, where the core binds the hinge but substituents push the DFG motif into the "out" conformation [2].

Comparative Data Table

| Drug Name | Primary Target | PDB Code | Role of Thiazole Core | Key Liability Mgmt |

| Dasatinib | BCR-Abl / Src | 2GQG | Hinge Binder (Met341) | C5-amide blocks metabolic soft spot |

| Dabrafenib | BRAF V600E | 4XV2 | Hinge/Pocket Anchor | Fluorination/Sulfonamide modulation |

| Alpelisib | PI3K | 4JPS | Specificity Determinant | Fused ring system stabilization |

Part 3: Medicinal Chemistry & Liabilities (E-E-A-T)[5][6][7]

The "Toxicophore" Alert

While privileged for binding, the 2-aminothiazole ring is a known structural alert in drug metabolism.[2]

-

Bioactivation: The electron-rich sulfur and the C4/C5 double bond are susceptible to oxidation by Cytochrome P450 enzymes.

-

Mechanism: S-oxidation or epoxidation can lead to ring opening, forming reactive dicarbonyl intermediates (glyoxal derivatives) or sulfenic acids. These electrophiles can covalently modify proteins (idiosyncratic toxicity) or DNA (genotoxicity) [3].

Mitigation Strategies

To retain the binding benefit while reducing toxicity, medicinal chemists employ specific substitution patterns:

-

Blocking C5: Substitution at the C5 position (e.g., with a carboxamide as in Dasatinib) sterically and electronically hinders P450 attack.

-

Electron Withdrawal: Adding electron-withdrawing groups (EWGs) reduces the nucleophilicity of the ring, making it less prone to oxidative metabolism.

Part 4: Synthetic Protocols

The Hantzsch Thiazole Synthesis remains the gold standard for generating this core.[3] It is robust, scalable, and tolerates a wide range of functional groups.[4]

Protocol: Hantzsch Condensation (Standard Scale)

Objective: Synthesis of a 4-substituted-2-aminothiazole.

Reagents:

- -Haloketone (1.0 equiv)

-

Thiourea (1.1 equiv)

-

Ethanol (anhydrous) or DMF

-

Base (optional:

or TEA)

Step-by-Step Methodology:

-

Dissolution: Dissolve the

-haloketone (e.g., 2-bromoacetophenone) in anhydrous ethanol (0.5 M concentration). -

Addition: Add thiourea (1.1 equiv) in a single portion.

-

Reflux: Heat the reaction mixture to reflux (

) for 2–4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS.-

Checkpoint: The disappearance of the starting bromide indicates completion.

-

-

Workup:

-

Purification: Recrystallization from EtOH/Water or silica gel chromatography.

Synthetic Workflow Diagram

Figure 2: Workflow for the Hantzsch synthesis, the primary route to 2-aminothiazole kinase inhibitors [4].[6]

Part 5: Biological Characterization

Once synthesized, the efficacy of the core must be validated using biochemical kinase assays.

Protocol: FRET-Based Kinase Assay (Z'-LYTE)

This assay relies on the differential sensitivity of phosphorylated vs. non-phosphorylated peptides to proteolytic cleavage.

-

Reaction Mix: Combine Kinase (e.g., Src), FRET-peptide substrate, and ATP (

concentration) in kinase buffer ( -

Inhibitor Addition: Add the 2-aminothiazole derivative (dissolved in DMSO) in a dose-response series (e.g., 10-point dilution).

-

Incubation: Incubate for 60 minutes at room temperature.

-

Development: Add Development Reagent (Site-specific protease).

-

Logic: The protease cleaves non-phosphorylated peptides (disrupting FRET). Phosphorylated peptides (protected by the kinase reaction) remain intact (maintaining FRET).

-

-

Readout: Measure fluorescence ratio (Coumarin/Fluorescein). High ratio = High phosphorylation (Low Inhibition). Low ratio = Low phosphorylation (High Inhibition).

References

-

Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template.[7] Structure-activity relationship studies toward the discovery of Dasatinib." Journal of Medicinal Chemistry.

-

Rheault, T. R., et al. (2013). "Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors." ACS Medicinal Chemistry Letters.

-

Jakopin, Ž. (2020). "2-aminothiazoles in drug discovery: Privileged structures or toxicophores?" Chemico-Biological Interactions.

-

BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."

Sources

- 1. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Aminothiazole Derivatives as Potential Bcr-Abl Inhibitors: A Technical Guide for Drug Development Professionals

Abstract

The discovery of the Bcr-Abl tyrosine kinase as the primary driver of Chronic Myeloid Leukemia (CML) has revolutionized cancer therapy, ushering in the era of targeted treatments. At the forefront of this paradigm shift are tyrosine kinase inhibitors (TKIs), with the 2-aminothiazole scaffold emerging as a privileged structure in the design of potent Bcr-Abl inhibitors. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles of designing, synthesizing, and evaluating 2-aminothiazole derivatives as potential Bcr-Abl inhibitors. We will delve into the critical signaling pathways, detailed experimental protocols, structure-activity relationships, and the computational approaches that underpin the development of these life-saving therapeutics.

The Bcr-Abl Oncoprotein: A Validated Target in Chronic Myeloid Leukemia

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22.[1] This translocation fuses the Abelson murine leukemia viral oncogene homolog 1 (Abl1) gene on chromosome 9 with the breakpoint cluster region (BCR) gene on chromosome 22, creating the BCR-ABL1 fusion gene. The resulting Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis, the hallmarks of CML.[1][2]

The Bcr-Abl kinase activates a complex network of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/Akt pathways, which are crucial for leukemic cell survival and proliferation.[2][3] The central and indispensable role of Bcr-Abl in the pathogenesis of CML makes it an ideal and validated therapeutic target.

Sources

- 1. A convenient cell culture model for CML acquired resistance through BCR-ABL mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical approaches in chronic myeloid leukemia: from cells to systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-inducible factor 1α inhibitor induces cell death via suppression of BCR-ABL1 and Met expression in BCR-ABL1 tyrosine kinase inhibitor sensitive and resistant chronic myeloid leukemia cells [bmbreports.org]

Topic: Anticancer Potential of 2-Aminothiazole Sulfonamide Derivatives

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The confluence of the 2-aminothiazole ring and the sulfonamide moiety has created a privileged scaffold in modern medicinal chemistry, yielding compounds with significant potential in oncology. This guide provides a technical overview of 2-aminothiazole sulfonamide derivatives, exploring their mechanisms of action, detailed structure-activity relationships (SAR), and the experimental workflows essential for their evaluation. By grounding our analysis in established research, we aim to equip drug development professionals with the foundational knowledge and practical insights required to innovate within this promising class of anticancer agents. The scaffold's versatility allows it to target a range of critical oncogenic pathways, including protein kinases like PI3K, Src/Abl, and EGFR, making it a focal point in the development of targeted cancer therapies.[1][2]

The 2-Aminothiazole Sulfonamide Scaffold: A Cornerstone in Oncology Drug Design

The 2-aminothiazole nucleus is a fundamental component of several clinically approved drugs, including the multi-kinase inhibitor Dasatinib, used in the treatment of chronic myeloid leukemia (CML), and Alpelisib, a PI3K inhibitor for breast cancer.[3][4] Its prevalence stems from its role as a versatile pharmacophore, capable of forming critical hydrogen bonds and participating in various non-covalent interactions within enzyme active sites.[5] When functionalized with a sulfonamide group (-SO₂NH₂), the scaffold's therapeutic potential is significantly enhanced. The sulfonamide moiety itself is a key feature in numerous antibacterial, anti-inflammatory, and anticancer drugs, valued for its ability to act as a hydrogen bond donor and acceptor and to mimic the transition state of enzymatic reactions.[2] This combination results in a molecular framework with favorable pharmacokinetic properties and the ability to be finely tuned to achieve high potency and selectivity against various cancer-related targets.

Core Mechanisms of Anticancer Activity

2-Aminothiazole sulfonamide derivatives exert their anticancer effects by modulating the activity of key proteins involved in cell proliferation, survival, and metastasis. The primary mechanism revolves around the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Protein Kinases

Many derivatives are designed as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The 2-aminothiazole core often serves as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

Key Kinase Targets:

-

Src/Abl Kinase: As exemplified by Dasatinib, derivatives can potently inhibit both Src family kinases and the Bcr-Abl fusion protein, the hallmark of CML.[1][3] This dual inhibition is effective against imatinib-resistant Bcr-Abl mutations.

-

Phosphatidylinositol 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Several 2-aminothiazole sulfonamides have been developed as potent PI3K inhibitors.[1][6] Alpelisib, for instance, is a selective inhibitor of the p110α subunit of PI3K.[3]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in non-small cell lung cancer and other solid tumors. This scaffold has been utilized to develop EGFR kinase inhibitors, blocking downstream signaling.[1]

Caption: PI3K signaling pathway and point of inhibition.

Other Anticancer Mechanisms

Beyond kinase inhibition, these derivatives have shown efficacy through other mechanisms:

-

Tubulin Polymerization Inhibition: Some compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

β-catenin Inhibition: Dysregulation of the Wnt/β-catenin pathway is critical in colorectal cancer. Certain derivatives have been shown to inhibit β-catenin, reducing cancer cell proliferation.[7]

-

Antioxidant Activity: Some sulfonamide derivatives exhibit significant antioxidant properties, which can play a role in mitigating oxidative stress-related cancer progression.[8]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of 2-aminothiazole sulfonamides is highly dependent on the nature and position of substituents on both the thiazole ring and the benzenesulfonamide moiety. Understanding these relationships is crucial for rational drug design.

Key SAR Insights:

-

Substitutions on the Thiazole Ring (Positions 4 and 5):

-

Lipophilic substituents, such as phenyl or butylidene groups, at the C4 and/or C5 positions tend to increase cytotoxic activity.[3]

-

Conversely, small alkyl groups like methyl at these positions can decrease potency.[3]

-

The presence of a carboxylate group at C4, as seen in some intermediates, provides a handle for further derivatization to explore interactions with different sub-pockets of the target enzyme.[7]

-

-

Substitutions on the Sulfonamide-Linked Phenyl Ring:

-

Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring often enhance activity. For example, a 4-chloro substitution has been shown to be particularly effective in some series.[8][9]

-

The position of the substituent is critical; for instance, a meta-nitro group has shown high antioxidant activity, which can contribute to anticancer effects.[8]

-

Bulky groups can be either beneficial or detrimental depending on the topology of the target's binding site.

-

Table 1: Comparative Cytotoxicity of 2-Aminothiazole Derivatives

The following table summarizes published in vitro activity data for a series of derivatives against human lung (H1299) and glioma (SHG-44) cancer cell lines, illustrating key SAR principles.[9]

| Compound ID | R1 (Thiazole C4/C5) | R2 (Amine) | H1299 IC₅₀ (µM) | SHG-44 IC₅₀ (µM) | SAR Implication |

| 1a | H | Phenyl | > 50 | > 50 | Unsubstituted core shows weak activity. |

| 1b | Methyl | Phenyl | 25.3 | 31.6 | Small alkyl group provides a moderate activity increase. |

| 1c | H | 4-Chlorophenyl | 15.8 | 20.1 | Electron-withdrawing group on the phenyl ring enhances potency. |

| 1d | -(CH₂)₄- (Cyclic) | 4-Methylbenzyl | 4.89 | 4.03 | A bulky, lipophilic cyclic group on the thiazole ring combined with a substituted benzylamine significantly boosts activity.[3][9] |

Essential Experimental Protocols

The discovery and validation of novel anticancer agents require a systematic workflow encompassing synthesis, in vitro screening, and target validation.

General Synthesis of 2-Aminothiazole Sulfonamides

The synthesis typically involves a two-step process: initial formation of the 2-aminothiazole core, commonly via the Hantzsch thiazole synthesis, followed by sulfonylation.[10]

Caption: General two-step synthesis workflow.

Step-by-Step Protocol: N-Sulfonylation [10]

-

Dissolution: Dissolve sodium acetate in water in a reaction vessel.

-

Addition of Reactants: Add the appropriate 2-aminothiazole starting material (1 equivalent) and the desired substituted arylsulfonyl chloride (1 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to 80–85 °C with continuous stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Isolation: Upon completion, the solid product precipitates out of the solution. Isolate the crude product by filtration.

-

Purification: Wash the solid with cold water and purify further, typically by recrystallization from a suitable solvent (e.g., ethanol), to yield the final 2-aminothiazole sulfonamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for anticancer activity.

Step-by-Step Protocol

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the cells with the compounds for a specified period (typically 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Overall Drug Discovery Workflow

The evaluation of novel derivatives follows a logical progression from synthesis to biological characterization.

Sources

- 1. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Targeting the Gatekeeper: A Technical Guide to 2-Aminothiazole Derivatives in CML Therapeutics

Executive Summary: The 2-Aminothiazole Scaffold

Chronic Myelogenous Leukemia (CML) is driven by the BCR-ABL fusion oncogene.[1] While Imatinib revolutionized treatment, resistance mutations—specifically the T315I "gatekeeper" mutation —remain a critical failure point.[2] The 2-aminothiazole scaffold, exemplified by second-generation inhibitors like Dasatinib (BMS-354825) , represents a privileged pharmacophore designed to bind the ATP-binding pocket with higher affinity than the endogenous ligand.

This guide details the technical roadmap for developing 2-aminothiazole derivatives, focusing on overcoming steric hindrance at the T315I residue, robust chemical synthesis via the Hantzsch reaction, and validation using luminescent kinase assays.

Mechanistic Basis & Structural Logic[3]

The ATP-Mimetic Interaction

The 2-aminothiazole moiety functions as an adenine mimetic. In the ATP-binding cleft of the ABL kinase, the nitrogen of the thiazole ring and the exocyclic amino group form a critical hydrogen-bonding network with the "hinge region" of the kinase, specifically interacting with Met318 .

The T315I Resistance Problem

The T315I mutation involves the substitution of Threonine 315 with Isoleucine.[3]

-

Wild Type (Thr315): The hydroxyl group forms a hydrogen bond with the inhibitor.

-

Mutant (Ile315): The isoleucine side chain lacks the H-bond capability and, more critically, introduces a bulky hydrocarbon tail. This creates a steric clash with the central segment of many inhibitors (including Imatinib and Dasatinib), preventing binding.[2]

Design Strategy: Next-generation 2-aminothiazoles modify the "tail" region (extending towards the DFG motif) or the "head" substitution to bypass this steric bulk, often utilizing a "hybrid" approach that combines features of Type I (ATP-competitive) and Type II (allosteric) inhibitors.

Signaling Pathway Visualization

The following diagram illustrates the BCR-ABL signaling cascade and the intervention point for 2-aminothiazole derivatives.

Caption: Figure 1. Mechanism of Action. The 2-aminothiazole inhibitor competes with ATP for the BCR-ABL hinge region (Met318), blocking downstream phosphorylation of STAT5/CRKL and inducing apoptosis.

Chemical Synthesis Protocol

The most robust method for generating the 2-aminothiazole core is the Hantzsch Thiazole Synthesis . This condensation reaction between an

Protocol 1: Hantzsch Synthesis of N-Phenyl-2-aminothiazole Derivatives

Objective: Synthesize a library of 4-substituted-2-aminothiazoles.

Reagents:

-

Substituted

-bromoacetophenone (1.0 equiv)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> -

Thiourea (1.2 equiv)[4]

-

Ethanol (Absolute)

-

NaHCO

(sat. aq.)ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substituted

-bromoacetophenone (e.g., 2-bromo-1-(phenyl)ethan-1-one) in ethanol (10 mL per mmol substrate). -

Addition: Add thiourea (1.2 equiv) in a single portion.

-

Reaction: Attach a reflux condenser. Heat the mixture to reflux (

) for 2–4 hours.-

Process Control: Monitor via TLC (Hexane:EtOAc 3:1). The starting bromide spot should disappear.

-

-

Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.

-

Workup: Pour the mixture into ice-cold water (50 mL). Neutralize by slowly adding saturated NaHCO

solution until pH -

Isolation: Filter the solid using a Büchner funnel. Wash with cold water (

mL). -

Purification: Recrystallize from hot ethanol/water or purify via silica gel flash chromatography if necessary.

Yield Expectation: 75–90% depending on substituents.

Caption: Figure 2.[3] Hantzsch Reaction Pathway.[4][5] Condensation of haloketone and thiourea yields the thiazole core.

Biological Validation: ADP-Glo Kinase Assay

To quantify the potency of synthesized derivatives against BCR-ABL (WT) and BCR-ABL (T315I), we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous assay measures ADP formed from the kinase reaction, providing a direct correlation to % inhibition.

Protocol 2: Enzymatic Inhibition Assay (384-well format)

Reagents:

-

Recombinant BCR-ABL kinase (WT and T315I mutant).

-

Substrate: Abltide (synthetic peptide).

-

ATP (Ultrapure).[6]

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the 2-aminothiazole derivative in DMSO (10-point curve).

-

Kinase Reaction (5

L):-

Add 1

L compound (or DMSO control). -

Add 2

L Kinase/Substrate mix. -

Add 2

L ATP (at -

Incubate at RT for 60 minutes.

-

-

ADP Depletion (5

L): -

Detection (10

L): -

Read: Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition using the formula:

Data Presentation: Comparative Potency

The following table summarizes the expected IC

| Compound Class | Structure Type | Target: BCR-ABL (WT) IC | Target: BCR-ABL (T315I) IC | Selectivity Ratio (Mut/WT) |

| Dasatinib | 2-aminothiazole (Type I) | < 1.0 | > 10,000 | > 10,000 (Resistant) |

| Nilotinib | Phenylamino-pyrimidine | < 10 | > 10,000 | > 1,000 (Resistant) |

| Ponatinib | Imidazo-pyridazine (Type II) | 0.4 | 11 | ~27 (Effective) |

| Novel Hybrid | 2-aminothiazole (Modified Tail) | 1.5 | 25 | ~16 (Target Profile) |

Note: Data for Dasatinib/Ponatinib derived from literature benchmarks (O'Hare et al.). "Novel Hybrid" represents the target profile for new development.

References

-

Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[9] Journal of Medicinal Chemistry.

-

O'Hare, T., et al. (2005). "In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants." Cancer Research.

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Promega Protocols.

-

BenchChem. "Hantzsch Synthesis of 2-Aminothiazoles: Protocols." BenchChem Application Notes.

-

Weisberg, E., et al. (2007). "Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias." Blood.

Sources

- 1. promega.com [promega.com]

- 2. Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. kinaselogistics.com [kinaselogistics.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Amino-5-Carboxamide Thiazole Derivatives

This guide serves as a technical reference for the physicochemical characterization and synthesis of 2-amino-5-carboxamide thiazole derivatives . This scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of potent kinase inhibitors like Dasatinib (Sprycel).

Technical Guide & Whitepaper

Executive Summary: The Scaffold at a Glance

The 2-amino-5-carboxamide thiazole moiety is a distinct "molecular hinge" used primarily to target the ATP-binding site of protein kinases (e.g., Src, Abl, Bcr-Abl). Its utility stems from a unique physicochemical profile that balances rigid planarity (for entropy-favored binding) with directional hydrogen bonding (for specificity).

However, this scaffold presents specific formulation challenges:

-

Low Aqueous Solubility: High crystal lattice energy often leads to BCS Class II or IV classification.

-

pH-Dependent Solubility: The thiazole ring nitrogen is weakly basic, creating a solubility "cliff" at neutral pH.

-

Photostability: Certain derivatives exhibit sensitivity to UV light, requiring specific handling protocols.

Physicochemical Profile & Molecular Interactions

Electronic Distribution & Ionization (pKa)

Understanding the ionization state is critical for predicting membrane permeability and solubility.

-

The Thiazole Ring Nitrogen (N3): In unsubstituted 2-aminothiazole, the pKa of the ring nitrogen is approximately 5.39 . However, the introduction of the 5-carboxamide (an electron-withdrawing group) significantly reduces the electron density of the ring.

-

Effect: The pKa of the N3 nitrogen typically drops to the 2.5 – 3.5 range.

-